molecular formula C7H15Cl B12641342 2-Chloro-5-methylhexane CAS No. 58766-17-9

2-Chloro-5-methylhexane

Cat. No.: B12641342
CAS No.: 58766-17-9
M. Wt: 134.65 g/mol
InChI Key: IFNXFJYDRXSXDW-UHFFFAOYSA-N
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Description

2-Chloro-5-methylhexane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated alkane, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of a hexane chain that also has a methyl group at the fifth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.

    Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed

    Substitution: Products such as alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination: Alkenes such as 5-methyl-1-hexene or 5-methyl-2-hexene.

Scientific Research Applications

2-Chloro-5-methylhexane finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in substitution reactions, particularly under SN1 conditions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which can then react with various nucleophiles. In elimination reactions, the compound undergoes deprotonation to form alkenes, with the base abstracting a proton from a β-carbon relative to the chlorine atom.

Comparison with Similar Compounds

2-Chloro-5-methylhexane can be compared with other similar chloroalkanes:

    2-Chlorohexane: Lacks the methyl group at the fifth carbon, resulting in different reactivity and physical properties.

    2-Chloro-3-methylhexane: Has the methyl group at the third carbon, leading to variations in steric hindrance and reaction pathways.

    2-Chloro-2-methylhexane: The chlorine and methyl groups are on the same carbon, significantly altering its chemical behavior.

These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications in various fields.

Properties

CAS No.

58766-17-9

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

2-chloro-5-methylhexane

InChI

InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3

InChI Key

IFNXFJYDRXSXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)Cl

Origin of Product

United States

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